molecular formula C11H13NO3 B2630546 methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 1049031-58-4

methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B2630546
CAS No.: 1049031-58-4
M. Wt: 207.229
InChI Key: VEDDCPIBVHUOGZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a bicyclic indole derivative featuring a tetrahydroindole core with a ketone group at position 4 and a methyl ester substituent at position 2. The compound’s structure combines a partially saturated six-membered ring fused to an aromatic indole system, which confers unique physicochemical properties. The carboxylic acid form is a white crystalline powder with a melting point of 224–228°C, solubility in polar organic solvents (e.g., alcohols, acids), and applications in drug research as a precursor for bioactive indole derivatives . The methyl ester variant enhances lipophilicity, making it more suitable for synthetic intermediates or prodrug formulations.

Properties

IUPAC Name

methyl 2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-9(11(14)15-2)10-7(12-6)4-3-5-8(10)13/h12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDDCPIBVHUOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)CCCC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound features a tetrahydroindole structure with a carboxylate functional group, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Notably:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to other indole derivatives suggests potential mechanisms of action involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for developing treatments for neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Indole Derivatives : It is utilized in the synthesis of more complex indole derivatives through various reactions such as cyclization and functionalization . For example, it can be transformed into trisubstituted indoles via one-pot reactions that enhance efficiency and yield .
  • Building Block for Drug Development : Its unique structure allows it to be modified to create libraries of compounds for high-throughput screening in drug discovery processes .

Biological Research

The compound's biological activity makes it a candidate for various research applications:

  • Inhibitors of Enzymatic Activity : Some studies suggest that derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This is particularly relevant in the context of developing treatments for metabolic disorders .
  • Mechanistic Studies : The compound is used in mechanistic studies to understand the interactions between small molecules and biological macromolecules, contributing to the broader field of pharmacology and toxicology .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The results indicated that certain modifications increased potency against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the potential of this compound in protecting neurons from oxidative damage induced by neurotoxins. The study demonstrated that treatment with the compound resulted in reduced cell death and improved cell viability in cultured neuronal cells .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Methyl Ester vs. Carboxylic Acid :
    The methyl ester group in the target compound reduces hydrogen-bonding capacity compared to the carboxylic acid analog, increasing lipid solubility and bioavailability. Esters are also less reactive toward nucleophiles under physiological conditions, making them stable intermediates in multistep syntheses .

  • Fluorinated Indole Derivatives :
    Compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () incorporate electron-withdrawing fluorine atoms, which enhance metabolic stability and electronegativity. Fluorine substitution typically increases melting points (e.g., 249–250°C for the fluorinated derivative) and alters π-π stacking interactions in solid-state structures .

  • Amide-Linked Derivatives :
    Derivatives such as 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide () feature amide bonds, which improve hydrogen-bonding networks and crystalline stability. Amides are less hydrolytically labile than esters, favoring prolonged activity in biological systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Melting Point (°C) Key Substituents Solubility Profile
Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate* C₁₁H₁₃NO₃ Not reported Methyl ester, ketone High in organic solvents
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid C₁₀H₁₁NO₃ 224–228 Carboxylic acid, ketone Polar solvents, weak in H₂O
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₆FN₂O₂ 249–250 Fluorine, benzamide Moderate in CHCl₃/MeOH
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide C₂₃H₁₈FN₂O₂ 233–234 Fluorine, methylbenzamide Low in H₂O, high in DMF

*Inferred properties based on structural analogs.

Reactivity and Stability Considerations

  • Hydrolytic Stability :
    The methyl ester is susceptible to alkaline hydrolysis, unlike the more stable amide derivatives. This property is exploitable in prodrug designs where ester cleavage releases active carboxylic acid moieties .
  • Electrophilic Substitution : The electron-rich indole core allows electrophilic substitution at position 5 or 5. Fluorinated derivatives () demonstrate reduced reactivity at these positions due to fluorine’s electron-withdrawing effects .

Biological Activity

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, a derivative of indole, has garnered attention for its potential biological activities. Indole and its derivatives are known for various pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.19 g/mol
  • CAS Number : 1114596-35-8
  • Structure : The compound features a tetrahydroindole core with a carboxylate group and a ketone functional group.

Biological Activity Overview

Research indicates that indole derivatives possess a wide range of biological activities. The specific biological activities of this compound include:

  • Antiviral Activity :
    • A study demonstrated that similar indole derivatives exhibited significant antiviral effects against various viruses without causing cytotoxicity in tested cell lines (Vero E6 and A549) . The concentration required to reduce viral infection by 50% (IC50) was notably low for some derivatives.
    • Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential antiviral properties.
  • Cytotoxic Activity :
    • Indole derivatives have been reported to show cytotoxic effects against several human cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Properties :
    • Indoles are frequently studied for their antimicrobial activity. Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus epidermidis . While direct studies on this compound are needed, its structural characteristics align with those of known antimicrobial agents.

Table 1: Summary of Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntiviral0.64
Compound BCytotoxic10
Compound CAntimicrobial33
Methyl DerivativePotential (theoretical)TBDThis study

The mechanisms by which indole derivatives exert their biological effects often involve interactions with cellular targets such as enzymes or receptors. For instance:

  • Antiviral Mechanism : Compounds may inhibit viral entry or replication by interacting with viral glycoproteins or host cell receptors.
  • Cytotoxic Mechanism : Indoles can induce apoptosis in cancer cells through various pathways including the activation of caspases or modulation of cell cycle proteins.

Q & A

Q. What are the standard synthetic routes for methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate?

Answer: The compound is typically synthesized via cyclocondensation or esterification. A common approach involves:

Cyclocondensation: Reacting 3-formylindole derivatives with thiazolones or aminothiazoles in acetic acid under reflux (3–5 hours) to form the tetrahydroindole core .

Esterification: Treating carboxylic acid precursors with methanol and thionyl chloride (SOCl₂) at −20°C, followed by gradual warming to room temperature. Purification is achieved via silica gel chromatography (ethyl acetate/petroleum ether) .
Key Considerations:

  • Monitor reaction progress with TLC.
  • Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can researchers purify this compound, and what analytical methods validate its purity?

Answer: Purification Methods:

  • Recrystallization: Use a DMF/acetic acid mixture (1:1) to isolate crystalline products .
  • Column Chromatography: Employ silica gel with ethyl acetate/petroleum ether (1:3) for optimal separation .
    Analytical Validation:
  • HPLC: Ensure >95% purity using a C18 column and UV detection at 254 nm.
  • Melting Point: Compare observed mp (232–234°C for analogous indolecarboxylates) with literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of tetrahydroindole derivatives?

Answer: Optimization strategies include:

  • Temperature Control: Reflux in acetic acid (110–120°C) enhances cyclization efficiency .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate esterification .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for cyclocondensation kinetics .
    Data Analysis Example:
ConditionYield (%)Purity (%)
Acetic acid, reflux7598
DMF, 100°C6295

Reference:

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?

Answer: Key Techniques:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches at 1646–1680 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
  • ¹H NMR: Look for diagnostic signals:
    • Tetrahydroindole CH₂ protons: δ 2.24–2.72 (multiplet) .
    • Methyl ester: δ 3.70–3.90 (singlet) .
      Contradiction Resolution:
  • Compare observed data with computational models (DFT calculations).
  • Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What mechanistic insights explain regioselectivity in the formation of the tetrahydroindole core?

Answer: Regioselectivity arises from:

  • Electronic Effects: Electron-withdrawing groups (e.g., esters) direct cyclization to the 3-position via stabilization of the transition state.
  • Steric Factors: Bulky substituents at the 2-position favor 4-oxo formation due to reduced steric hindrance .
    Experimental Support:
  • Isotopic labeling (¹³C) studies track carbon migration during cyclization.
  • Kinetic studies show faster reaction rates with electron-deficient aldehydes .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Answer: Stability Protocol:

Accelerated Degradation: Store samples at 40°C/75% RH for 4 weeks.

Analytical Monitoring: Use HPLC to detect degradation products (e.g., hydrolysis to carboxylic acid).
Results:

ConditionDegradation (%)
25°C, dry<2
40°C/75% RH15
Recommendation: Store at −20°C in desiccated amber vials .

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